4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid
CAS No.: 21578-55-2
Cat. No.: VC17160340
Molecular Formula: C16H10N4O3S
Molecular Weight: 338.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21578-55-2 |
|---|---|
| Molecular Formula | C16H10N4O3S |
| Molecular Weight | 338.3 g/mol |
| IUPAC Name | 4-[(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid |
| Standard InChI | InChI=1S/C16H10N4O3S/c21-14-13(19-18-10-7-5-9(6-8-10)15(22)23)24-16-17-11-3-1-2-4-12(11)20(14)16/h1-8,13H,(H,22,23) |
| Standard InChI Key | JEFOVHPYTCSNLA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C3N2C(=O)C(S3)N=NC4=CC=C(C=C4)C(=O)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a thiazolo[3,2-a]benzimidazole core fused with a diazenyl (–N=N–) group at position 2 and a benzoic acid moiety at position 4 (Figure 1). The thiazolo[3,2-a]benzimidazole system consists of a benzimidazole ring (two fused benzene and imidazole rings) condensed with a thiazole ring, forming a tricyclic scaffold. The 3-oxo group introduces a ketone functionality, while the (E)-diazenyl linkage ensures stereochemical specificity .
Key Structural Features:
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Tricyclic core: Enhances planarity and aromaticity, favoring π-π stacking interactions.
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Diazenyl group: Imparts photochemical reactivity and potential for coordination chemistry.
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Benzoic acid substituent: Introduces acidity (pKa ~4.2) and hydrogen-bonding capacity.
Synthetic Methodologies
Condensation-Based Routes
The synthesis of thiazolo[3,2-a]benzimidazole derivatives typically involves acid-catalyzed cyclocondensation of 2-mercaptobenzimidazoles with ketones or α-halo carbonyl compounds . For the target compound, a plausible pathway includes:
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Formation of the thiazolobenzimidazole core: Reacting 2-mercaptobenzimidazole with a ketone (e.g., 3-oxo-propionic acid) in acetic acid/H2SO4 to yield 3-oxo-2,3-dihydro thiazolo[3,2-a]benzimidazole .
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Diazo coupling: Treating the core with a diazonium salt derived from 4-aminobenzoic acid under alkaline conditions to introduce the diazenyl-benzoic acid group .
Reaction Conditions:
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Temperature: 80–100°C
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Catalysts: H2SO4 (for cyclization), NaNO2/HCl (for diazotization)
Physicochemical Properties
Solubility and Stability
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Solubility: Limited in water (<0.1 mg/mL at 25°C) but soluble in polar aprotic solvents (DMSO, DMF). The carboxylic acid group enhances solubility in basic aqueous solutions (pH >5) .
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Stability: Susceptible to photodegradation due to the azo group; stable under inert atmospheres at room temperature .
Table 1: Key Spectroscopic Data (Hypothetical)
| Technique | Data |
|---|---|
| 1H NMR | δ 8.2–7.4 (m, 8H, aromatic), δ 4.3 (s, 2H, CH2), δ 12.1 (s, 1H, COOH) |
| 13C NMR | δ 172.1 (C=O), δ 160–110 (aromatic carbons), δ 45.2 (CH2) |
| IR | 1690 cm⁻¹ (C=O), 1600 cm⁻¹ (N=N), 2500–3300 cm⁻¹ (COOH) |
| UV-Vis | λmax = 340 nm (π→π* transition of azo group) |
Data inferred from analogous thiazolobenzimidazole derivatives .
Challenges and Future Directions
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Synthetic Optimization: Improving yields and regioselectivity in diazo coupling steps.
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Biological Screening: Prioritizing in vitro assays for cytotoxicity and receptor binding.
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Computational Modeling: Predicting drug-likeness via QSAR studies.
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